[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine
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Overview
Description
[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a pyrimidine core, and a morpholine moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and amine sources. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for investigating interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine apart is its combination of a thiophene ring, a pyrimidine core, and a morpholine moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H19ClN4OS |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-5-methyl-N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H19ClN4OS/c1-13-12-21-19(23-18(13)16-6-7-17(20)26-16)22-14-2-4-15(5-3-14)24-8-10-25-11-9-24/h2-7,12H,8-11H2,1H3,(H,21,22,23) |
InChI Key |
YLRIULJTRUDCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(S2)Cl)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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